molecular formula C14H16N2O4 B4049869 (2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one

Cat. No.: B4049869
M. Wt: 276.29 g/mol
InChI Key: IIGYPERQDQSVNC-KTKRTIGZSA-N
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Description

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a methoxy-nitroaniline moiety

Properties

IUPAC Name

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-14-8-11(16(18)19)6-7-12(14)15-9-10-4-2-3-5-13(10)17/h6-9,15H,2-5H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYPERQDQSVNC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one typically involves the condensation of 2-methoxy-4-nitroaniline with cyclohexanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as halides, under basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, oxides, and substituted cyclohexanone derivatives.

Scientific Research Applications

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other chemical compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Shares the methoxy-nitroaniline moiety but lacks the cyclohexanone ring.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Contains a cyclohexane ring but differs in functional groups and applications.

    Dichloroaniline: An aniline derivative with chlorine substituents instead of methoxy and nitro groups.

Uniqueness

(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one
Reactant of Route 2
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(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one

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